3-(2-Chlorophenoxy)-7-phenylmethoxychromen-4-one
Overview
Description
3-(2-Chlorophenoxy)-7-phenylmethoxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The structure of this compound consists of a chromen-4-one core with a 2-chlorophenoxy group at the 3-position and a phenylmethoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenoxy)-7-phenylmethoxychromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol, phenylmethanol, and chromen-4-one derivatives.
Formation of 2-Chlorophenoxy Intermediate: 2-Chlorophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the 2-chlorophenoxy anion, which is then reacted with a chromen-4-one derivative to form the 3-(2-chlorophenoxy)chromen-4-one intermediate.
Introduction of Phenylmethoxy Group: The intermediate is then reacted with phenylmethanol in the presence of an acid catalyst (e.g., sulfuric acid) to introduce the phenylmethoxy group at the 7-position, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenoxy)-7-phenylmethoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced chromen-4-one derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenoxy group is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
3-(2-Chlorophenoxy)-7-phenylmethoxychromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenoxy)-7-phenylmethoxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenoxy)-7-hydroxy-4H-chromen-4-one: Similar structure with a hydroxyl group at the 7-position instead of a phenylmethoxy group.
3-(4-Chlorophenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one: Contains additional substituents, such as a morpholinylmethyl group and a trifluoromethyl group.
3-(4-Ethylphenoxy)-7-hydroxy-4H-chromen-4-one: Similar structure with an ethyl group at the 4-position of the phenoxy group.
Uniqueness
3-(2-Chlorophenoxy)-7-phenylmethoxychromen-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chlorophenoxy)-7-phenylmethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4/c23-18-8-4-5-9-19(18)27-21-14-26-20-12-16(10-11-17(20)22(21)24)25-13-15-6-2-1-3-7-15/h1-12,14H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKWGEBCSAFFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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